molecular formula C14H17NO2 B13757377 2-[2-(1-Naphthylamino)ethoxy]ethanol CAS No. 53815-85-3

2-[2-(1-Naphthylamino)ethoxy]ethanol

Cat. No.: B13757377
CAS No.: 53815-85-3
M. Wt: 231.29 g/mol
InChI Key: LKDJOSCYSCYSJE-UHFFFAOYSA-N
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Description

2-[2-(1-Naphthylamino)ethoxy]ethanol is an organic compound with the molecular formula C14H17NO2 It is known for its unique structure, which includes a naphthyl group attached to an aminoethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Naphthylamino)ethoxy]ethanol typically involves the reaction of 1-naphthylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: 1-naphthylamine and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a solvent such as ethanol or methanol, at a temperature range of 50-100°C.

    Procedure: The reactants are mixed and heated, allowing the ethylene oxide to react with the amino group of 1-naphthylamine, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Using large reactors to mix and heat the reactants.

    Purification: The product is purified using techniques such as distillation or crystallization to obtain a high-purity compound.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Naphthylamino)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthyl derivatives.

    Substitution: Various substituted naphthylaminoethoxyethanol derivatives.

Scientific Research Applications

2-[2-(1-Naphthylamino)ethoxy]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(1-Naphthylamino)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a naphthylamino group.

    2-[2-(Diethylamino)ethoxy]ethanol: Contains a diethylamino group instead of a naphthylamino group.

Uniqueness

2-[2-(1-Naphthylamino)ethoxy]ethanol is unique due to its naphthyl group, which imparts distinct chemical properties and potential applications. The presence of the naphthyl group enhances its ability to interact with biological molecules, making it a valuable compound in research and industry.

Properties

CAS No.

53815-85-3

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-[2-(naphthalen-1-ylamino)ethoxy]ethanol

InChI

InChI=1S/C14H17NO2/c16-9-11-17-10-8-15-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,15-16H,8-11H2

InChI Key

LKDJOSCYSCYSJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCOCCO

Origin of Product

United States

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